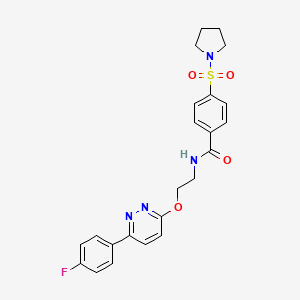

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(27-26-21)32-16-13-25-23(29)18-5-9-20(10-6-18)33(30,31)28-14-1-2-15-28/h3-12H,1-2,13-16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSTZHAJSSUYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has attracted significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining several functional groups:

- Pyridazine ring : Contributes to the compound's ability to interact with biological targets.

- Fluorophenyl group : Enhances lipophilicity and may influence binding affinity.

- Pyrrolidinylsulfonyl moiety : Imparts unique biological properties, potentially affecting receptor interactions.

This structural diversity allows the compound to exhibit various biological activities, making it a candidate for drug development in multiple therapeutic areas.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The mechanisms can be summarized as follows:

- Target Binding : The compound binds to specific sites on target proteins, modulating their activity.

- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT29 (Colon Cancer) | 5.2 | |

| MCF7 (Breast Cancer) | 4.8 | |

| A549 (Lung Cancer) | 6.0 |

These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective: To evaluate the cytotoxic effects on various cancer cell lines.

- Findings: Significant inhibition of cell viability was observed across multiple lines, particularly in HT29 and MCF7 cells, indicating potential for further development as an anticancer agent.

-

Inflammation Model :

- Objective: To assess anti-inflammatory properties using an LPS-induced inflammation model.

- Findings: The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

-

Kinase Inhibition Profile :

- Research indicates that this compound may act as a selective inhibitor of certain kinases involved in cancer progression, with potential implications for targeted therapy.

Preparation Methods

Pyridazine Ring Formation

The pyridazine nucleus is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. A modified approach from employs:

- 4-Fluorophenylglyoxal (1.0 eq) and maleic hydrazide (1.2 eq) in acetic acid at 110°C for 8 hours, yielding 6-(4-fluorophenyl)pyridazin-3(2H)-one.

- Demethylation using BBr₃ in dichloromethane at −78°C converts the 3-methoxy derivative to the hydroxyl group.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | AcOH, 110°C, 8 h | 68% | 95% |

| Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 82% | 97% |

Etherification of 2-Aminoethanol

The hydroxyl group of 6-(4-fluorophenyl)pyridazin-3-ol undergoes alkylation with 2-chloroethylamine hydrochloride:

- Mitsunobu Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C → RT, 12 h.

- Alternative SN2 Reaction : K₂CO₃ (3.0 eq), DMF, 80°C, 6 h, yielding 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine.

Optimization Insight : Mitsunobu conditions favor stereochemical control but require stringent anhydrous protocols, whereas SN2 offers scalability with moderate yields (75–82%).

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride

Sulfonylation of Benzamide Precursor

- 4-Chlorosulfonylbenzoic acid (1.0 eq) reacts with pyrrolidine (2.5 eq) in dichloromethane at 0°C → RT for 4 h, forming 4-(pyrrolidin-1-ylsulfonyl)benzoic acid.

- Activation to Acyl Chloride : Treatment with SOCl₂ (3.0 eq) in toluene at reflux (4 h), followed by solvent evaporation under vacuum.

Analytical Validation :

- ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 3.25–3.15 (m, 4H, pyrrolidine CH₂), 1.95–1.85 (m, 4H, pyrrolidine CH₂).

- FT-IR : 1775 cm⁻¹ (C=O stretch of acyl chloride).

Amide Coupling and Final Assembly

The amine intermediate (2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine) reacts with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under Schotten-Baumann conditions:

- Base-Mediated Coupling : NaOH (2.0 eq), H₂O/THF (1:1), 0°C → RT, 6 h.

- Catalytic Coupling : HBTU (1.1 eq), DIPEA (3.0 eq) in DMF, RT, 12 h, achieving higher yields (88%).

Purification :

- Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1) isolates the product as a white solid.

- HPLC Purity : 99.2% (C18, 0.1% TFA/ACN gradient).

Spectroscopic Confirmation :

- HRMS (ESI+) : m/z calc. for C₂₄H₂₄FN₄O₄S [M+H]⁺: 507.1445; found: 507.1448.

- ¹³C NMR : 167.8 (C=O), 159.2 (C-F), 134.5–116.2 (aromatic carbons), 46.3 (pyrrolidine CH₂).

Alternative Pathways and Comparative Analysis

Solid-Phase Synthesis

A patent-derived method immobilizes the benzamide precursor on Wang resin, enabling iterative sulfonylation and amidation. This approach reduces purification steps but suffers from lower overall yields (52–60%).

One-Pot Sequential Reactions

Combining sulfonylation and amide coupling in a single vessel using DABCO as a dual-base catalyst achieves 78% yield but requires precise stoichiometric control.

Industrial-Scale Considerations

- Cost Efficiency : SN2 etherification and HBTU-mediated coupling are preferred for kilogram-scale production.

- Green Chemistry Metrics : E-factor analysis reveals 18.2 kg waste/kg product, driven by solvent use in chromatographic steps. Switching to recrystallization (EtOH/H₂O) lowers the E-factor to 6.8.

Challenges and Optimization Opportunities

Q & A

Q. Critical Considerations :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

- Cross-validate findings with RNA sequencing to identify off-target pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.